molecular formula C18H16N4O2 B2536464 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide CAS No. 1203262-33-2

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide

Cat. No. B2536464
CAS RN: 1203262-33-2
M. Wt: 320.352
InChI Key: KCXRZWZJJMNOMQ-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various areas of research.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The research surrounding the chemical compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide primarily focuses on its synthesis and potential applications in medicinal chemistry. Notably, the compound is involved in the synthesis of various heterocyclic structures, which are of significant interest due to their diverse biological activities. Microwave irradiation conditions have been utilized to synthesize derivatives incorporating pyridine and 1,4-benzothiazine, both of which exhibit pharmacological activities such as COX-2 inhibition and cardiotonic effects, in addition to antitumor and antibacterial properties (Ashok, Pallavi, Reddy, & Rao, 2006).

Another notable research avenue involves the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, using citrazinic acid as a starting material. This synthesis pathway highlights the potential therapeutic applications of the compound and its derivatives in treating inflammation, with comparative efficacy to Prednisolone (Amr, Sabry, & Abdulla, 2007).

Catalysis and Coordination Chemistry

In catalysis and coordination chemistry, the compound and its derivatives have been explored for their ability to undergo metal-assisted electrocyclic reactions. Such reactions are crucial for creating complex structures with potential applications in materials science and catalysis (Pal, Chowdhury, Drew, & Datta, 2000).

Novel Synthesis Approaches

Researchers have developed innovative synthesis approaches for creating heavily substituted 2-aminopyridines, a class of compounds with broad applications in drug discovery and development. These methods include the displacement of a methylsulfinyl group, showcasing the versatility and potential of pyridine derivatives in organic synthesis (Teague, 2008).

properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13(18(24)20-15-9-11-19-12-10-15)22-17(23)8-7-16(21-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXRZWZJJMNOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide

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